

An In-depth Technical Guide to 1,2-Phenylenediamine Dihydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2-Phenylenediamine dihydrochloride

Cat. No.: B147417

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on **1,2-Phenylenediamine dihydrochloride**, a versatile compound with significant applications in biochemical research, analytical chemistry, and pharmaceutical development.

Core Chemical and Physical Properties

1,2-Phenylenediamine dihydrochloride, also known as o-Phenylenediamine dihydrochloride (OPD), is the dihydrochloride salt of 1,2-Phenylenediamine.^[1] It typically appears as a light pink to purple or brownish-yellow crystalline powder.^{[1][2]} This compound is a crucial reagent in various laboratory and industrial settings due to its water solubility and ability to form stable complexes.^[1]

Property	Data	References
Molecular Formula	C ₆ H ₈ N ₂ ·2HCl or C ₆ H ₁₀ Cl ₂ N ₂	[1] [2] [3] [4] [5] [6]
Molecular Weight	181.06 g/mol	[1] [2] [4] [5] [6] [7]
CAS Number	615-28-1	[1] [5] [8]
Purity	≥ 98% (HPLC)	[1]
Appearance	Light pink to purple crystalline powder; Brownish-yellow crystals	[1] [2]
Storage Conditions	0 - 8 °C	[1]
Synonyms	1,2-Diaminobenzene dihydrochloride, OPD·2HCl	[1]

Applications in Research and Development

1,2-Phenylenediamine dihydrochloride has a broad range of applications:

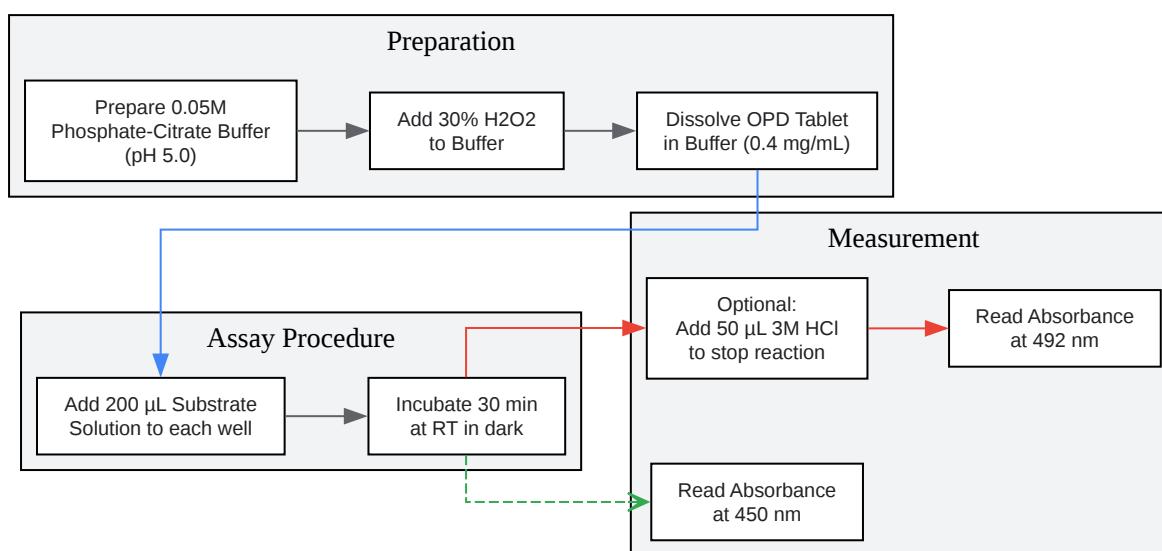
- Biochemical Research: It is utilized in the study of enzyme activities and protein interactions, offering insights into biochemical pathways.[\[1\]](#)
- Analytical Chemistry: This compound serves as a chromogenic substrate in colorimetric assays, particularly in ELISA (Enzyme-Linked Immunosorbent Assay) procedures that use horseradish peroxidase (HRP) conjugates.[\[1\]](#) The substrate produces a soluble orange-brown end product that can be measured spectrophotometrically.[\[6\]](#)
- Pharmaceutical Development: It is a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals.[\[1\]](#)
- Other Industries: It is also used in the manufacturing of dyes for the textile industry and in the formulation of hair dyes in the cosmetics industry.[\[1\]](#)

Experimental Protocol: ELISA using OPD as a Chromogenic Substrate

This protocol outlines the use of **1,2-Phenylenediamine dihydrochloride** (OPD) as a substrate for horseradish peroxidase (HRP) in an ELISA assay.

Materials:

- **1,2-Phenylenediamine dihydrochloride** (OPD) tablets
- 0.05 M Phosphate-Citrate Buffer, pH 5.0
- 30% Hydrogen Peroxide (H_2O_2)
- 3 M Hydrochloric Acid (HCl) or 3 M Sulfuric Acid (H_2SO_4)
- Microplate reader


Procedure:

- Buffer Preparation: Prepare a 0.05 M phosphate-citrate buffer at pH 5.0. This can be done by mixing 25.7 mL of 0.2 M dibasic sodium phosphate, 24.3 mL of 0.1 M citric acid, and 50 mL of deionized water, then adjusting the pH if necessary.
- Substrate Solution Preparation: Immediately before use, prepare the substrate solution. For every 100 mL of the phosphate-citrate buffer, add 40 μ L of fresh 30% hydrogen peroxide. Dissolve one 10 mg OPD tablet in 25 mL of this buffer to achieve a final concentration of 0.4 mg/mL. Handle tablets with non-metallic forceps and protect the solution from light.
- ELISA Reaction:
 - After the final incubation step with the HRP-conjugated antibody and subsequent washing steps, add 200 μ L of the prepared OPD substrate solution to each well.
 - Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement:
 - Measure the absorbance of the soluble orange-brown product at 450 nm using a microplate reader.

- To stop the reaction, add 50 μ L of 3 M HCl or 3 M H_2SO_4 to each well. If the reaction is stopped, the absorbance should be read at 492 nm.

Visualized Experimental Workflow: ELISA with OPD Substrate

The following diagram illustrates the key steps in the ELISA protocol described above.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1,2-Phenylenediamine dihydrochloride | C6H10Cl2N2 | CID 11990 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-Phenylenediamine Dihydrochloride 98.0+%, TCI America™ | Fisher Scientific
[fishersci.ca]
- 4. m.indiamart.com [m.indiamart.com]
- 5. 1,2-Phenylenediamine Dihydrochloride 98.0+%, TCI America™ | Fisher Scientific
[fishersci.ca]
- 6. o-Phenylenediamine dihydrochloride, 98+% | Fisher Scientific [fishersci.ca]
- 7. GSRS [precision.fda.gov]
- 8. calpaclab.com [calpaclab.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,2-Phenylenediamine Dihydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147417#1-2-phenylenediamine-dihydrochloride-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

